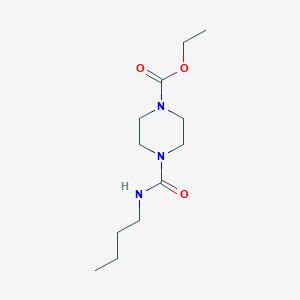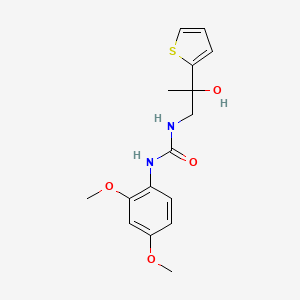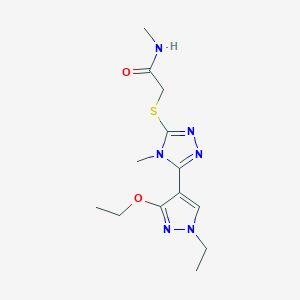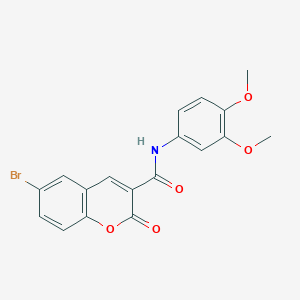![molecular formula C6H4N4O B2878661 [1,2,4]Triazolo[1,5-a]pyrimidine-6-carbaldehyde CAS No. 933724-39-1](/img/structure/B2878661.png)
[1,2,4]Triazolo[1,5-a]pyrimidine-6-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[1,2,4]Triazolo[1,5-a]pyrimidine-6-carbaldehyde” is a non-naturally occurring small molecule . It has a CAS Number of 933724-39-1 and a molecular weight of 148.12 . This compound is part of the [1,2,4]triazolo[1,5-a]pyrimidines (TPs) class of molecules, which have been the subject of extensive research due to their significant biological activities .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines can be divided into two main groups: annulation of pyrimidine moiety to triazole ring and annulation of triazole fragment to pyrimidine ring . The Dimroth rearrangement of [1,2,4]triazolo[4,3-a]pyrimidines can also be used for the synthesis of [1,2,4]triazolo[1,5-a]pyrimidines .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C6H4N4O/c11-3-5-1-7-6-8-4-9-10(6)2-5/h1-4H . The InChI key is HUXMAEVVLRUGJA-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación
Green Chemistry Synthesis
A green chemistry approach has been developed for synthesizing [1,2,4]triazolo[1,5-a]pyrimidine derivatives using water as a solvent, highlighting the environmental benefits and efficiency of this method. This synthesis employs thiamine hydrochloride as a catalyst, showcasing a cost-effective and eco-friendly route for producing these compounds with improved yields (Jun-hua Liu, Min Lei, Lihong Hu, 2012).
Synthesis Under Various Conditions
Another study outlines the one-pot synthesis of 5-amino-7-aryl-7,8-dihydro-[1,2,4]triazolo[4,3-a]-pyrimidine-6-carbonitriles using 3-amino-1,2,4-triazole, malononitrile, and aryl aldehydes. This method benefits from short reaction times and high selectivity, offering a straightforward route to these compounds (Keyume Ablajan, Wetengul Kamil, Anagu Tuoheti, Sun Wan-fu, 2012).
Biological Activities and Applications
Research into the biological activities of [1,2,4]triazolo[1,5-a]pyrimidines reveals their significance in agriculture and medicinal chemistry. These compounds exhibit a range of activities, including antibacterial, antifungal, antiviral, antiparasitic, and anticancer properties. This versatility underscores the potential of [1,2,4]triazolo[1,5-a]pyrimidine derivatives in developing new therapeutic agents (S. Pinheiro, E. M. Pinheiro, E. Muri, J. C. Pessoa, Mayara A. Cadorini, S. Greco, 2020).
Metal-Free Synthesis Approaches
Innovative metal-free synthesis methods for 1,2,4-triazolo[1,5-a]pyrimidines have been developed, employing phenyliodine bis(trifluoroacetate) for oxidative N-N bond formation. This technique allows for the efficient construction of the 1,2,4-triazolo[1,5-a]pyrimidine skeleton, emphasizing the significance of metal-free processes in organic synthesis (Zisheng Zheng, Shuangyun Ma, Linlin Tang, D. Zhang-Negrerie, Yunfei Du, K. Zhao, 2014).
Catalyst-Free and Green Synthesis
A catalyst- and solvent-free synthesis method for 5,9-dihydropyrimido[5,4-e][1,2,4]triazolo[1,5-a]pyrimidine-6,8(4H,7H)-diones highlights the move towards more sustainable and environmentally friendly synthetic processes. This approach aligns with green chemistry principles, offering an alternative to traditional methods that rely on catalysts and solvents (B. Karami, Mahnaz Farahi, Zohreh Banaki, 2015).
Direcciones Futuras
The future directions for research on “[1,2,4]Triazolo[1,5-a]pyrimidine-6-carbaldehyde” and related compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry . Additionally, more studies could be conducted to better understand their synthesis and chemical properties .
Mecanismo De Acción
Target of Action
The [1,2,4]Triazolo[1,5-a]pyrimidines (TPs) are a class of non-naturally occurring small molecules that have aroused the interest of researchers . They are known to target a variety of proteins and enzymes, contributing to their wide range of biological activities .
Mode of Action
For instance, some TPs have been described as cyclic adenosine 3′,5′-monophosphate (cAMP) phosphodiesterase (PDE) inhibitors , which can lead to an increase in cAMP levels, affecting various cellular processes.
Biochemical Pathways
TPs have been found to affect a variety of biochemical pathways due to their broad target profile. For example, they have been reported to have remarkable biological activities in domains such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer . The exact pathways affected by [1,2,4]Triazolo[1,5-a]pyrimidine-6-carbaldehyde and their downstream effects would depend on the specific targets of this compound.
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and the biochemical pathways it affects. For instance, if it acts as a PDE inhibitor, it could lead to increased levels of cAMP, affecting various cellular processes .
Propiedades
IUPAC Name |
[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O/c11-3-5-1-7-6-8-4-9-10(6)2-5/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUXMAEVVLRUGJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=NC=NN21)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]phenyl ether](/img/structure/B2878580.png)


![N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-4-propan-2-yloxybenzamide](/img/structure/B2878584.png)






![4-{[3-(1H-imidazol-1-yl)propyl]amino}-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2878598.png)

![2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-chlorophenyl)acetamide](/img/structure/B2878601.png)